3-(3-Methoxyphenyl)oxirane-2-carboxylic acid

Übersicht

Beschreibung

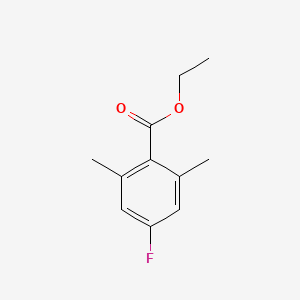

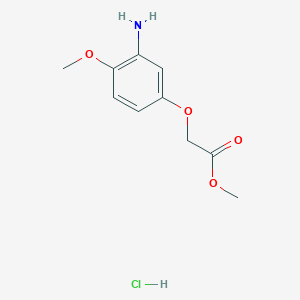

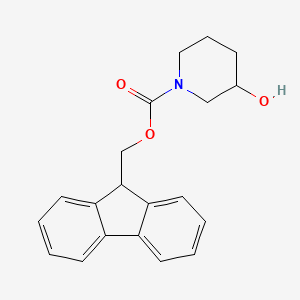

3-(3-Methoxyphenyl)oxirane-2-carboxylic acid , also known as MPOC acid , is a carboxylic acid derivative of epoxide. It falls within the category of carboxylic acids and exhibits interesting chemical properties due to its oxirane (epoxide) ring structure. The compound is synthetically prepared and has applications primarily in scientific experiments, particularly in the field of chemistry and material science research 1.

Synthesis Analysis

The synthesis of MPOC acid involves the introduction of a carboxylic acid group onto an oxirane (epoxide) ring. While specific synthetic routes may vary, one common method is the reaction of an appropriate oxirane compound with a carboxylic acid reagent. Further purification steps are typically employed to achieve the desired purity level 1.

Molecular Structure Analysis

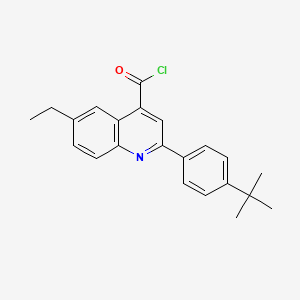

MPOC acid has the following molecular formula and structure:

- Molecular Formula : C<sub>10</sub>H<sub>10</sub>O<sub>4</sub>

- Molecular Weight : 198.19 g/mol

- Structure : The compound consists of a three-membered oxirane ring (epoxide) with a carboxylic acid group attached to one of the carbon atoms in the ring 1.

Chemical Reactions Analysis

MPOC acid can participate in various chemical reactions due to its functional groups. Some potential reactions include:

- Hydrolysis : The carboxylic acid group can undergo hydrolysis under appropriate conditions.

- Ring-Opening Reactions : The oxirane ring can open, leading to the formation of new compounds.

- Esterification : MPOC acid can react with alcohols to form esters.

- Acid-Base Reactions : Interaction with bases or acids can alter its properties 1.

Physical And Chemical Properties Analysis

- Physical State : MPOC acid is typically a solid at room temperature.

- Solubility : It is moderately soluble in common organic solvents.

- Melting Point : The compound’s melting point lies within a specific range.

- Stability : MPOC acid’s stability under various conditions is essential for its practical use 1.

Wissenschaftliche Forschungsanwendungen

Synthesis and Hypoglycemic Activity

A study by Eistetter and Wolf (1982) on phenylalkyloxiranecarboxylic acid derivatives, including compounds similar to 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid, revealed significant blood glucose lowering activities in fasted rats. They highlighted the influence of certain substituents on the phenyl ring for enhanced effectiveness (Eistetter & Wolf, 1982).

Polymerization and Material Science

Merlani et al. (2015) synthesized and polymerized 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, demonstrating potential applications in creating materials with specific structural properties. The polymerization process resulted in polymers with stretched conformations and potential for intramolecular charge transfer interactions (Merlani et al., 2015).

Novel Synthetic Approaches

Mamedov et al. (2016) developed a novel synthetic approach using 3-(2-nitroaryl)oxirane-2-carboxamides, related to 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid, for the synthesis of oxalamides. This approach provided a high-yield, operationally simple method, useful for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Antimicrobial Activity

A 2022 study by Merlani et al. reported the enzymatic synthesis of oligomer analogues of poly[3-(3,4-dihydroxyphenyl)glyceric acid], using 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane as a precursor. These synthetic analogues exhibited promising antimicrobial activity against certain pathogenic strains (Merlani et al., 2022).

Photochemistry and Synthetic Applications

Clawson et al. (1984) studied the photochemistry of 2,3-bis(p-methoxyphenyl)oxirane, a compound closely related to 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid. They observed the trapping of a C–C cleaved intermediate in an electron-transfer sensitised process, indicating potential applications in synthetic chemistry (Clawson et al., 1984).

Safety And Hazards

As with any chemical compound, safety precautions are crucial:

- Handling : Proper lab practices should be followed during handling.

- Toxicity : Information on its toxicity and exposure limits should be considered.

- Storage : Store MPOC acid appropriately to prevent degradation.

- Environmental Impact : Dispose of it responsibly 1.

Zukünftige Richtungen

Future research could explore the following aspects:

- Functionalization : Modify MPOC acid to enhance specific properties.

- Applications : Investigate potential applications in catalysis, materials science, or drug development.

- Mechanistic Studies : Further understand its reactivity and behavior 1.

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-7-4-2-3-6(5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLUKEGOOLJJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)oxirane-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1393951.png)

![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)